

Inter-laboratory Comparison for the Determination of Methiocarb in Soil

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Compound of Interest

Compound Name: Methiocarb

Cat. No.: B1676386

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This guide provides an objective comparison of an analytical method for the determination of **methiocarb** and its primary degradation products, **methiocarb** sulfoxide and **methiocarb** sulfone, in soil. The data is based on an environmental chemistry method validation (ECM) and an independent laboratory validation (ILV) as documented by the U.S. Environmental Protection Agency. The featured analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a preferred method for its high selectivity and sensitivity.^[1]

Performance Comparison

The following tables summarize the quantitative performance of the analytical method as reported by the developing laboratory (ECM) and the independent validating laboratory (ILV). The key performance indicators include the limit of quantification (LOQ), limit of detection (LOD), and recovery rates at two different fortification levels.

Table 1: Method Detection and Quantification Limits

Analyte	Laboratory	LOQ (µg/kg)	LOD (µg/kg)
Methiocarb & Metabolites	ECM	1	0.2
Methiocarb & Metabolites	ILV	1	Not Reported
Data sourced from EPA MRID 49502502 and 49519605.[2]			

Table 2: Mean Recovery and Relative Standard Deviation (RSD) in Sandy Loam Soil

Analyte	Fortification Level (µg/kg)	Laboratory	Mean Recovery (%)	RSD (%)
Methiocarb	1 (LOQ)	ECM	95.2	4.4
ILV	91	5.5		
10 (10x LOQ)	ECM	96.5	2.7	
ILV	90	2.2		
Methiocarb Sulfoxide	1 (LOQ)	ECM	98.4	4.0
ILV	95	4.2		
10 (10x LOQ)	ECM	98.9	2.5	
ILV	92	2.3		
Methiocarb Sulfone	1 (LOQ)	ECM	98.0	4.4
ILV	96	3.1		
10 (10x LOQ)	ECM	99.4	2.0	
ILV	93	2.2		

Recovery and RSD values are based on the analysis of five fortified samples at each level.[2]

[3]

Experimental Protocols

The analytical method, designated as PTRL Study No. 2630W, is designed for the quantitative determination of **methiocarb** and its transformation products in soil using LC-MS/MS.[2]

1. Sample Preparation and Extraction:

- A 25 g sample of soil is fortified with a standard solution of **methiocarb**, **methiocarb** sulfoxide, and **methiocarb** sulfone.
- The fortified soil sample is extracted with 40 mL of acetone and 10 mL of deionized water.
- The extraction is performed by shaking on a wrist-action shaker for 30 minutes.[\[2\]](#)
- The extract is filtered, and the sample vessel and filter cake are rinsed with an additional 10 mL of acetone.[\[2\]](#)
- The combined filtrate and rinse are transferred to a separatory funnel for further cleanup.[\[2\]](#)

2. Cleanup:

- The extract undergoes liquid-liquid partitioning.[\[3\]](#)
- Further cleanup is performed using Solid Phase Extraction (SPE).[\[3\]](#)
- The final extract is concentrated and reconstituted in methanol before analysis.[\[3\]](#)

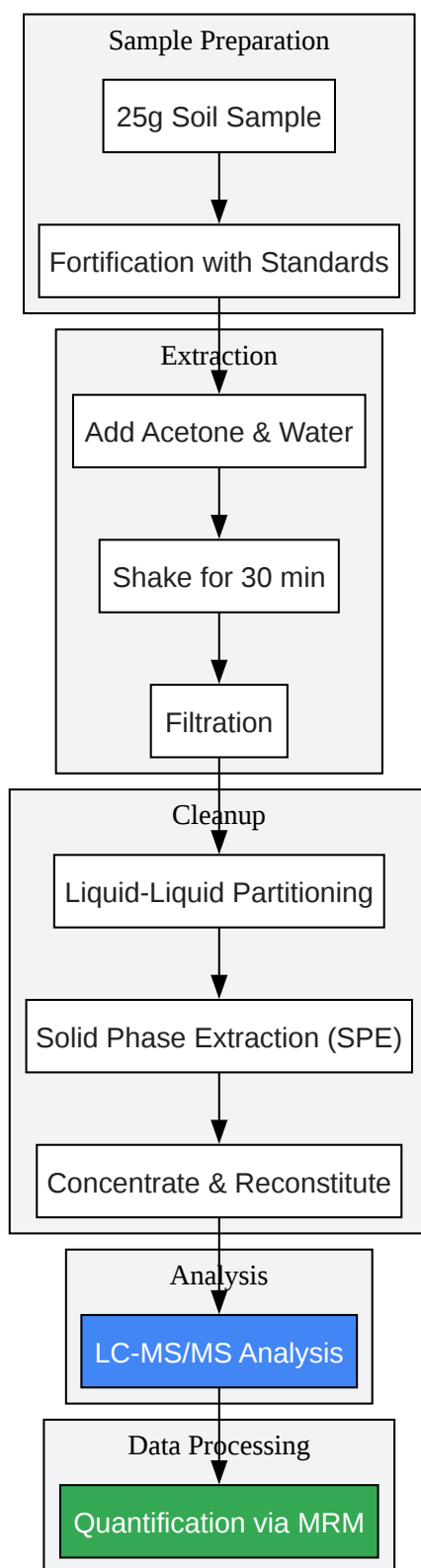
3. Analytical Instrumentation (LC-MS/MS):

- Chromatography: An Agilent Technologies 1260 HPLC system or equivalent is used.[\[2\]](#) A C18 reversed-phase column is typically employed for separation.[\[1\]](#)
- Mass Spectrometry: An AB Sciex Triple QUAD 5500 Mass Spectrometer or a similar triple quadrupole instrument is used for detection.[\[2\]](#)
- Ionization: Electrospray ionization (ESI) in positive ion mode is utilized.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation of the analytes.[\[1\]](#)

Table 3: Monitored MS/MS Ion Transitions

Analyte	Precursor Ion (m/z)	Quantitation Product Ion (m/z)	Confirmation Product Ion (m/z)
Methiocarb	226	169	121
Methiocarb Sulfoxide	242	185	170
Methiocarb Sulfone	258	107	201 (ILV) / 202 (ECM)
Data sourced from EPA MRID 49502502 and 49519605. [2] [3]			

Workflow Diagram



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Caption: Experimental workflow for the determination of **Methiocarb** in soil.

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